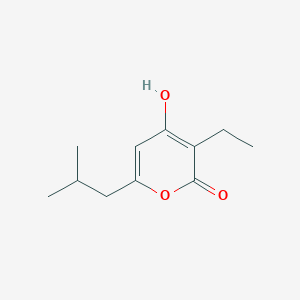
3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one: is a chemical compound belonging to the pyranone family. This compound is characterized by its unique structure, which includes a pyran ring with various substituents. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by cyclization to form the pyranone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl and isobutyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-Ethyl-4-oxo-6-(2-methylpropyl)-2H-pyran-2-one.
Reduction: Formation of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or other bioactive properties, making it a candidate for drug development and other biomedical applications.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other pharmacologically active agents.
Industry: In the industrial sector, this compound is used in the formulation of flavors, fragrances, and other specialty chemicals. Its unique aroma and chemical properties make it valuable in the production of consumer products.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethyl maltol): Known for its sweet aroma and used as a flavor enhancer.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Exhibits similar chemical properties and is used in various applications.
Uniqueness: 3-Ethyl-4-hydroxy-6-(2-methylpropyl)-2H-pyran-2-one is unique due to its specific substituents, which impart distinct chemical and physical properties. Its structure allows for diverse chemical reactions and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
919288-74-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-6-(2-methylpropyl)pyran-2-one |
InChI |
InChI=1S/C11H16O3/c1-4-9-10(12)6-8(5-7(2)3)14-11(9)13/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
WJGBLVUCLRVMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(OC1=O)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


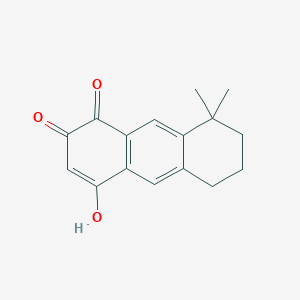
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
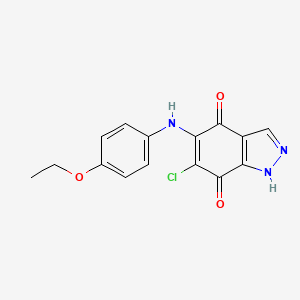
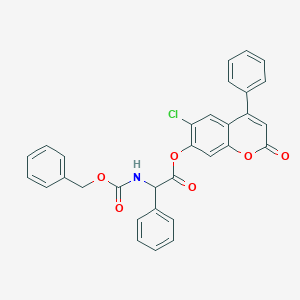
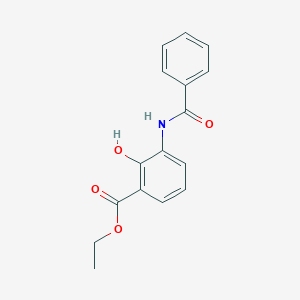
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)



![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
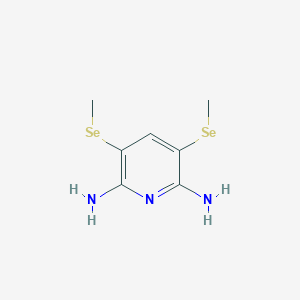
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)

